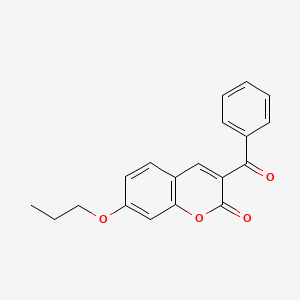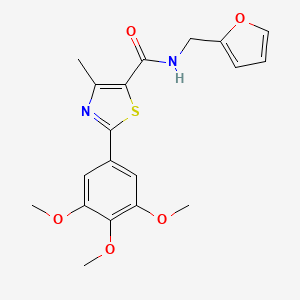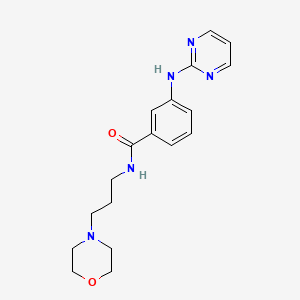
3-benzoyl-7-propoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-7-propoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-7-propoxy-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of coumarin derivatives like this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common in industrial settings to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
3-Benzoyl-7-propoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of fluorescent probes and sensors due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-benzoyl-7-propoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as oxidoreductases, by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of essential biochemical pathways in cells, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-7-methoxy-2H-chromen-2-one
- 3-Benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- 8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one
Uniqueness
3-Benzoyl-7-propoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-benzoyl-7-propoxychromen-2-one |
InChI |
InChI=1S/C19H16O4/c1-2-10-22-15-9-8-14-11-16(19(21)23-17(14)12-15)18(20)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3 |
InChI Key |
VDIPVUMIUBDZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11152448.png)
![2-[5-(2-Methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B11152453.png)
![6-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11152459.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine](/img/structure/B11152461.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11152464.png)

![N~1~-(5-bromo-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide](/img/structure/B11152473.png)
![N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11152484.png)


![[(4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B11152508.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B11152516.png)
![2,2-dimethyl-10-[(3-oxobutan-2-yl)oxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B11152523.png)

